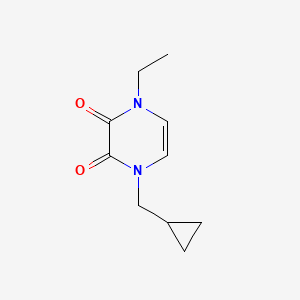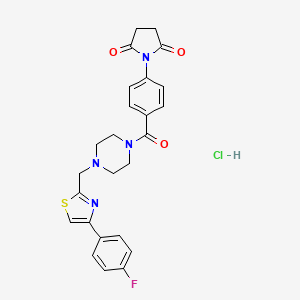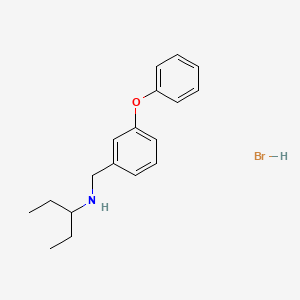![molecular formula C11H9F2NO3 B2506425 1-[(2,6-ジフルオロフェニル)カルバモイル]シクロプロパン-1-カルボン酸 CAS No. 1457594-17-0](/img/structure/B2506425.png)
1-[(2,6-ジフルオロフェニル)カルバモイル]シクロプロパン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9F2NO3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl carbamoyl group
科学的研究の応用
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
The primary targets of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group with the NHPh group or a derivative formed by ring substitution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 2,6-difluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Difluoroaniline} + \text{Cyclopropanecarboxylic acid chloride} \rightarrow \text{1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
類似化合物との比較
Similar Compounds
- 1-[(2,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 1-[(2,4-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 1-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Uniqueness
1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-2-1-3-7(13)8(6)14-9(15)11(4-5-11)10(16)17/h1-3H,4-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNJFSZPFMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=CC=C2F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
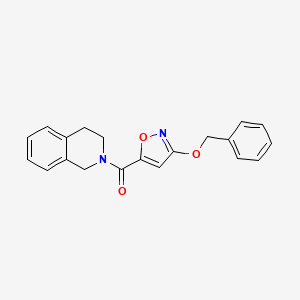
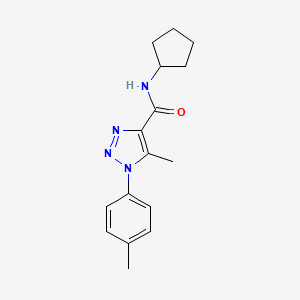
![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
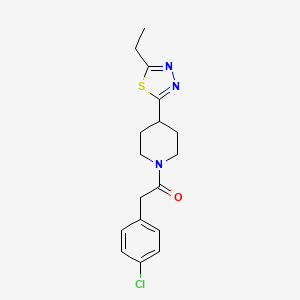
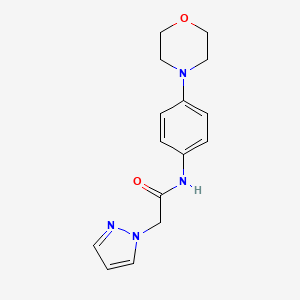
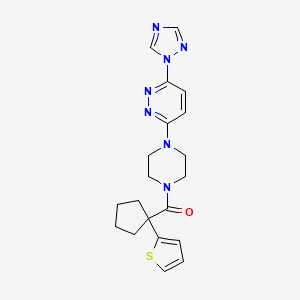
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
